N-[2-(ethylaminomethyl)phenyl]thiophene-3-carboxamide;hydrochloride
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Overview
Description
N-[2-(ethylaminomethyl)phenyl]thiophene-3-carboxamide;hydrochloride is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Compounds containing the thiophene nucleus are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry .
Preparation Methods
The synthesis of N-[2-(ethylaminomethyl)phenyl]thiophene-3-carboxamide;hydrochloride can be achieved through various synthetic routes. . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pH, and reaction time.
Chemical Reactions Analysis
N-[2-(ethylaminomethyl)phenyl]thiophene-3-carboxamide;hydrochloride undergoes several types of chemical reactions:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where the thiophene ring reacts with electrophiles like halogens or nitro groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., bromine). Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products: The major products formed depend on the type of reaction.
Scientific Research Applications
N-[2-(ethylaminomethyl)phenyl]thiophene-3-carboxamide;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its pharmacological properties.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other industrial applications
Mechanism of Action
The mechanism of action of N-[2-(ethylaminomethyl)phenyl]thiophene-3-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For instance, it could inhibit certain kinases or interact with ion channels, leading to therapeutic effects such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
N-[2-(ethylaminomethyl)phenyl]thiophene-3-carboxamide;hydrochloride can be compared with other thiophene derivatives such as:
Tipepidine: Used as an antitussive agent.
Tiquizium Bromide: Employed as an antispasmodic.
Dorzolamide: Utilized in the treatment of glaucoma.
Tioconazole: An antifungal agent.
Citizolam: A benzodiazepine derivative with anxiolytic properties.
Sertaconazole Nitrate: Another antifungal agent.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, which may differ from those of other thiophene derivatives.
Properties
IUPAC Name |
N-[2-(ethylaminomethyl)phenyl]thiophene-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS.ClH/c1-2-15-9-11-5-3-4-6-13(11)16-14(17)12-7-8-18-10-12;/h3-8,10,15H,2,9H2,1H3,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEPIZHUEUQICP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=CC=C1NC(=O)C2=CSC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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